N'-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 3-methylthiophene-2-carbaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent, with the mixture being heated under reflux conditions for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound, potentially including sulfoxides or sulfones.
Reduction: Reduced forms of the compound, such as hydrazine derivatives.
Substitution: Substituted derivatives where specific atoms or groups have been replaced by nucleophiles.
Scientific Research Applications
N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of hydrolases and oxidoreductases.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can inhibit enzyme activity. Additionally, its hydrazone moiety can interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide
Uniqueness
N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of the 3-methylthiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H11N3OS |
---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C12H11N3OS/c1-9-5-7-17-11(9)8-14-15-12(16)10-4-2-3-6-13-10/h2-8H,1H3,(H,15,16)/b14-8+ |
InChI Key |
QHLPJEJGIRWHKO-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC=CC=N2 |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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